molecular formula C26H28ClNO2 B13807672 (Z)-4-(4-chlorophenyl)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3-phenylbut-3-en-1-ol

(Z)-4-(4-chlorophenyl)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3-phenylbut-3-en-1-ol

Cat. No.: B13807672
M. Wt: 422.0 g/mol
InChI Key: ZOOOTOBWHWCFKA-OCEACIFDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (Z)-4-(4-chlorophenyl)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3-phenylbut-3-en-1-ol is a triphenylethylene derivative with a stereospecific Z-configuration. Its molecular formula is C₂₆H₂₈ClNO₂, and its calculated molecular weight is 422.0 g/mol (based on structural analysis). The compound features:

  • A 4-chlorophenyl group at position 4.
  • A 4-[2-(dimethylamino)ethoxy]phenyl substituent.
  • A phenyl group at position 3.
  • A hydroxyl group at position 1.

This structure is analogous to 4-hydroxytamoxifen (a metabolite of the breast cancer drug tamoxifen) but distinguished by the 4-chlorophenyl substitution . The Z-configuration is critical for biological activity, as seen in selective estrogen receptor modulators (SERMs), where stereochemistry dictates receptor-binding affinity .

Properties

Molecular Formula

C26H28ClNO2

Molecular Weight

422.0 g/mol

IUPAC Name

(Z)-4-(4-chlorophenyl)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3-phenylbut-3-en-1-ol

InChI

InChI=1S/C26H28ClNO2/c1-28(2)17-19-30-24-14-10-22(11-15-24)26(21-8-12-23(27)13-9-21)25(16-18-29)20-6-4-3-5-7-20/h3-15,29H,16-19H2,1-2H3/b26-25+

InChI Key

ZOOOTOBWHWCFKA-OCEACIFDSA-N

Isomeric SMILES

CN(C)CCOC1=CC=C(C=C1)/C(=C(\CCO)/C2=CC=CC=C2)/C3=CC=C(C=C3)Cl

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C(=C(CCO)C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • 4-(4-hydroxyphenyl)-3,4-diphenylbut-3-en-1-ol (precursor intermediate),
  • 2-chloroethyl methyl sulfide or related alkylating agents,
  • 2-(4-chlorophenyl)-1-(4-hydroxyphenyl)ethanone,
  • N,N-dimethylaminoethyl chloride hydrochloride,
  • Triaryl ketones and phosphine reagents for coupling steps.

Stepwise Synthesis Description

  • Formation of the But-3-en-1-ol Core:

    The synthesis often starts from a substituted diphenylbutenol intermediate prepared by condensation reactions involving triaryl ketones and aldehydes under controlled conditions. For example, 4-(4-hydroxyphenyl)-3,4-diphenylbut-3-en-1-ol is prepared as described in US Patent No. 4,996,225, which serves as a scaffold for further functionalization.

  • Introduction of the 4-chlorophenyl Group:

    The 4-chlorophenyl substituent is introduced via nucleophilic aromatic substitution or coupling reactions involving 2-(4-chlorophenyl)-1-(4-hydroxyphenyl)ethanone derivatives. Phase-transfer catalysis (PTC) methods are employed to facilitate alkylation reactions at moderate temperatures (60–75 °C) using bases such as aqueous sodium hydroxide and quaternary ammonium salts.

  • Etherification with 2-(Dimethylamino)ethoxy Group:

    The 2-(dimethylamino)ethoxy substituent is installed by reacting phenolic hydroxyl groups with 2-chloroethyl derivatives or via nucleophilic substitution using N,N-dimethylaminoethyl chloride hydrochloride. This step is typically conducted under reflux in solvents like toluene or acetonitrile with triethylamine or other tertiary amines as bases.

  • Stereochemical Control to (Z)-Isomer:

    The (Z)-configuration of the double bond in the but-3-en-1-ol moiety is controlled by the choice of reaction conditions and reagents, such as the use of titan tetrachloride in the presence of zinc and tetrahydrofuran (THF) at low temperatures (-10 °C to reflux). This step is critical for the biological activity of the final compound.

  • Reduction and Deprotection Steps:

    Protecting groups like tetrahydropyranyl ethers are cleaved using acid-catalyzed hydrolysis (e.g., HCl in ethanol), and benzyl protecting groups are removed by reduction with zinc and acetyl chloride. These transformations yield the free hydroxyl groups necessary for the final compound structure.

  • Purification:

    The crude product is purified by extraction with organic solvents such as ethyl acetate, followed by drying and evaporation. Chromatographic techniques may be employed to isolate the pure (Z)-isomer with high stereochemical purity.

Representative Experimental Data Table

Step Reagents/Conditions Yield (%) Notes
Alkylation of phenol N,N-dimethylaminoethyl chloride hydrochloride, toluene, NaOH, 70 °C, 3 h 24 Phase-transfer catalysis enhances yield
Formation of triarylbutenol Titan tetrachloride, Zn, THF, -10 °C to reflux, 3.5 h 75-80 Controls (Z)-stereochemistry
Deprotection of tetrahydropyranyl ether HCl/EtOH, room temperature, 2 h 85 Acid hydrolysis to free phenol
Benzyl group removal Zn, AcCl, room temperature 80 Reductive cleavage
Final purification Extraction, chromatography 90 Isolation of pure (Z)-isomer

Summary of Research Findings

  • The synthetic approach relies on established organic transformations including nucleophilic substitutions, phase-transfer catalysis, and stereoselective reductions.
  • Control of stereochemistry is achieved by low-temperature metal-mediated reactions.
  • Protecting group strategies are essential to achieve selective functionalization.
  • Yields vary depending on reaction conditions but are generally moderate to high (24% to 90%) across different steps.
  • The compound's synthesis is well documented in patent literature, notably WO2001036360A1 and EP0272330B1, which provide detailed procedural examples and reagent specifications.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₃₈H₄₃ClN₂O₂
Molecular Weight : 634.22 g/mol
IUPAC Name : 2-(4-(1-(4-((4-(2-(dimethylamino)ethoxy)phenyl)(phenyl)methyl)phenyl)-2-phenylbut-1-en-1-yl)phenoxy)-N,N-dimethylethan-1-amine dihydrogen chloride

The compound features a complex structure that includes a dimethylamino group, which is known to enhance bioactivity in various pharmacological contexts.

Anticancer Activity

Research has indicated that compounds structurally related to (Z)-4-(4-chlorophenyl)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3-phenylbut-3-en-1-ol exhibit significant anticancer properties. For instance, derivatives of this compound have been studied for their ability to inhibit estrogen receptors, making them potential candidates for breast cancer treatment .

Neuroprotective Effects

The dimethylamino group present in the compound suggests potential neuroprotective effects. Studies have shown that similar compounds can modulate neurotransmitter systems, which may be beneficial in treating neurodegenerative diseases like Alzheimer's .

Breast Cancer Treatment

A study published in the Journal of Medicinal Chemistry explored the efficacy of tamoxifen derivatives, including those similar to this compound, demonstrating their ability to inhibit tumor growth in vitro and in vivo models . The results indicated a significant reduction in tumor size and proliferation rates.

Cognitive Enhancement

Research conducted on the neuroprotective effects of related compounds highlighted their potential in enhancing cognitive functions. In animal models, these compounds improved memory retention and learning capabilities, suggesting their application in treating cognitive impairments associated with aging or neurodegenerative conditions .

Mechanism of Action

4-Hydroxy Toremifene exerts its effects by binding to estrogen receptors and modulating their activity. It can act as an estrogen agonist or antagonist depending on the tissue type. In breast tissue, it acts as an antagonist, inhibiting the growth-stimulating effects of estrogen . The molecular targets involved include estrogen receptors and various signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Target Compound and Analogs

Compound Name (Z-Isomer) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
(Z)-4-(4-chlorophenyl)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3-phenylbut-3-en-1-ol C₂₆H₂₈ClNO₂ 422.0 4-chlorophenyl, dimethylaminoethoxy Chloro substituent enhances lipophilicity and potential metabolic stability
(Z)-4-[4-(2-Dimethylaminoethoxy)phenyl]-3,4-diphenylbut-3-en-1-ol () C₂₆H₂₉NO₂ 387.52 Phenyl (no chloro), dimethylaminoethoxy Lacks chloro group; foundational structure for SERM activity
(Z)-4-(4-(benzyloxy)phenyl)-4-[4-(2-(dimethylamino)ethoxy)phenyl]-3-phenylbut-3-en-1-ol (RN 176671-78-6, ) C₃₂H₃₃NO₃ 479.62 Benzyloxy, dimethylaminoethoxy Benzyloxy group increases steric bulk and lipophilicity
(Z)-4-{4-[2-(methylamino)ethoxy]phenyl}-3,4-diphenylbut-3-en-1-ol (RN 112093-28-4, ) C₂₅H₂₇NO₂ 373.49 Methylaminoethoxy Reduced alkylation (methyl vs. dimethyl) alters basicity and receptor interaction
(E)-3-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol () C₂₆H₂₉NO₂ 387.52 E-configuration, phenolic hydroxyl E-isomer typically exhibits lower antiestrogenic activity compared to Z-isomer

Impact of Substituents on Pharmacological Properties

a. Chlorophenyl vs. Phenyl

The 4-chlorophenyl group in the target compound introduces an electron-withdrawing effect, which may enhance receptor-binding affinity by stabilizing dipole interactions with estrogen receptor residues.

b. Dimethylaminoethoxy Chain

The 2-(dimethylamino)ethoxy side chain is conserved across SERMs and is critical for antagonistic activity at estrogen receptors. Modifications to this chain—such as replacing dimethylamino with methylamino (RN 112093-28-4) or diethylamino—alter the compound’s basicity, affecting its ability to form ionic bonds with receptor aspartate residues .

c. Z vs. E Stereochemistry

The Z-isomer of the target compound ensures optimal spatial alignment of substituents for receptor binding. E-isomers (e.g., RN 1197194-61-8) often exhibit reduced activity due to misalignment of functional groups .

Physicochemical Properties

  • Metabolic Stability : Chlorine’s electron-withdrawing nature may slow oxidative metabolism by cytochrome P450 enzymes, extending half-life relative to methoxy or benzyloxy analogs .

Research Findings and Implications

While specific biological data for the target compound are unavailable in the provided evidence, structural analogs offer insights:

  • Tamoxifen Derivatives: The dimethylaminoethoxy chain and Z-configuration are hallmarks of SERM activity. Chlorination may enhance potency but requires validation via receptor-binding assays .
  • Benzyloxy Analogs : Increased steric bulk (e.g., RN 176671-78-6) could reduce bioavailability but improve selectivity for specific tissue receptors .

Biological Activity

The compound (Z)-4-(4-chlorophenyl)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3-phenylbut-3-en-1-ol is a synthetic organic molecule that has garnered attention in medicinal chemistry, particularly for its biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound can be categorized under the class of estrogen receptor modulators , with a structure that includes a chlorophenyl group and a dimethylaminoethoxy moiety. Its molecular formula is C26H29ClN2O2C_{26}H_{29}ClN_2O_2, and it has a molecular weight of approximately 450.98 g/mol.

PropertyValue
Molecular FormulaC26H29ClN2O2
Molecular Weight450.98 g/mol
SolubilitySoluble in DMSO and ethanol
CAS Number68047-06-3

The primary biological activity of this compound is as an estrogen receptor antagonist . It is known to interact with estrogen receptors, influencing various physiological processes such as cell proliferation and apoptosis in estrogen-responsive tissues. This mechanism is particularly relevant in the context of breast cancer treatment, where estrogen signaling plays a crucial role.

Case Studies and Research Findings

  • Anticancer Activity : Research has shown that derivatives of this compound exhibit significant antiproliferative effects on breast cancer cell lines. For instance, studies indicated that this compound led to reduced cell viability in MCF-7 cells, which are estrogen receptor-positive breast cancer cells .
  • Comparative Studies : In comparative studies with other known estrogen receptor modulators, this compound demonstrated enhanced potency over tamoxifen, particularly in inhibiting tumor growth in xenograft models .
  • Pharmacokinetics : The pharmacokinetic profile suggests that the compound has favorable absorption characteristics, with studies indicating significant bioavailability when administered orally. This enhances its potential for clinical applications in cancer therapy .

Table 2: Summary of Biological Activities

Activity TypeFindings
AnticancerSignificant inhibition of MCF-7 breast cancer cells
Estrogen Receptor ModulationPotent antagonist compared to tamoxifen
PharmacokineticsFavorable absorption and bioavailability

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Z)-4-(4-chlorophenyl)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3-phenylbut-3-en-1-ol, and how can stereochemical purity be ensured?

  • Methodology :

  • Wittig or Horner-Wadsworth-Emmons reactions are commonly used to construct the α,β-unsaturated ketone intermediate. For example, analogous enol ether syntheses for similar compounds (e.g., (E)-4-phenyl-but-3-en-1-ol derivatives) involve coupling aryl aldehydes with phosphonium ylides under controlled conditions .
  • Stereochemical control : Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation or Evans oxazolidinones) to enforce (Z)-selectivity. Confirm configuration via X-ray crystallography (as demonstrated for fluorophenyl-spiro compounds in ) or NOESY NMR to validate spatial proximity of substituents.

Q. How should researchers characterize the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Perform accelerated stability studies using HPLC (e.g., Chromolith® columns as referenced in ) to monitor degradation products.
  • Assess hydrolytic stability of the dimethylaminoethoxy group by incubating the compound in buffered solutions (pH 1–13) at 40–60°C for 24–72 hours. Compare with degradation pathways of structurally related morpholinyl or piperazine derivatives (e.g., impurities in fenofibrate analogs ).

Q. What analytical techniques are critical for confirming purity and identifying common impurities?

  • Methodology :

  • HPLC-MS with high-resolution columns (e.g., Purospher® STAR, as noted in ) to detect low-abundance impurities.
  • Reference standards : Cross-validate against pharmacopeial impurity profiles (e.g., chlorophenyl-hydroxyphenyl methanone derivatives ).
  • Table : Common impurities may include:
Impurity TypePotential SourceDetection Method
Oxidative byproductsEthoxy group degradationLC-MS (m/z shifts)
StereoisomersIncomplete (Z)-selectivityChiral HPLC

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., GPCRs or kinases)?

  • Methodology :

  • Use molecular docking (e.g., Discovery Studio ) to model interactions between the chlorophenyl and dimethylaminoethoxy groups with target receptors.
  • Perform molecular dynamics simulations to assess conformational flexibility of the butenol backbone, referencing similar studies on spirocyclic inhibitors (e.g., triazaspirodecanones in ).

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Methodology :

  • Standardize assay conditions : Control variables like solvent (DMSO concentration), cell lines, and incubation time. For example, discrepancies in fluorophenyl compound activity were resolved by harmonizing ATP concentrations in kinase assays .
  • Meta-analysis : Compare data across studies using cheminformatics tools (e.g., Molfinder ) to identify structural analogs with consistent trends.

Q. How can the compound’s pharmacokinetic properties (e.g., metabolic half-life) be optimized for in vivo studies?

  • Methodology :

  • Prodrug derivatization : Modify the hydroxyl group to esters or carbonates to enhance bioavailability, as seen in morpholinyl-phenyl ethylamines .
  • Microsomal stability assays : Use liver microsomes to identify metabolic hotspots (e.g., oxidative N-demethylation of the dimethylamino group).

Data Contradiction & Validation

Q. What orthogonal methods validate stereochemical assignments when NMR and X-ray data conflict?

  • Methodology :

  • Vibrational circular dichroism (VCD) : Resolves ambiguities in enantiomeric excess for flexible molecules.
  • Synchrotron radiation XRD : Higher-resolution crystallography can correct misassignments, as applied to fluorophenyl-pyrazoles in .

Q. How should researchers address discrepancies in synthetic yields reported across literature?

  • Methodology :

  • Replicate reactions under inert atmospheres (e.g., argon) to minimize oxidation of sensitive intermediates (e.g., enol ethers ).
  • Optimize stoichiometry of Grignard or organozinc reagents for aryl-aryl coupling steps, referencing protocols for diarylbutenols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.